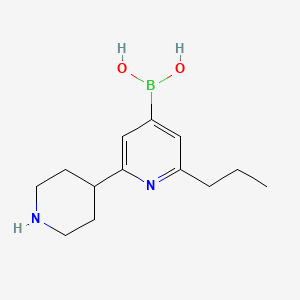
Bis(4-ethylhexyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-ethylhexyl) maleate is an organic compound that belongs to the class of maleate esters. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-ethylhexyl groups. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-ethylhexyl) maleate is typically synthesized through the esterification of maleic anhydride with 4-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, maleic anhydride and 4-ethylhexanol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-ethylhexyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the maleate ester into other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield maleic acid, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Bis(4-ethylhexyl) maleate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is widely used in the manufacturing of adhesives, coatings, and sealants to improve their flexibility and durability.
Mécanisme D'action
The mechanism by which Bis(4-ethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic materials. The molecular targets and pathways involved include the ester groups of the compound interacting with the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Dibutyl maleate
- Diethyl maleate
- Dimethyl maleate
Uniqueness
Bis(4-ethylhexyl) maleate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other maleate esters. Its longer alkyl chains contribute to its effectiveness as a plasticizer, offering better flexibility and durability in plastic materials.
Propriétés
Formule moléculaire |
C20H36O4 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
bis(4-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |
Clé InChI |
IMVQWUPJOAETMH-YPKPFQOOSA-N |
SMILES isomérique |
CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |
SMILES canonique |
CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)





![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)






